molecular formula C16H26O3 B12691955 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- CAS No. 82248-69-9

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)-

Cat. No.: B12691955
CAS No.: 82248-69-9
M. Wt: 266.38 g/mol
InChI Key: BNJFXDUGMUFRSZ-CACDNMLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- is an organic compound with the molecular formula C16H26O3 It is characterized by a five-membered ring structure containing two oxygen atoms, making it a member of the furanone family

Properties

CAS No.

82248-69-9

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(3S)-3-[(E,6R)-dodec-7-en-6-yl]oxolane-2,5-dione

InChI

InChI=1S/C16H26O3/c1-3-5-7-9-11-13(10-8-6-4-2)14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+/t13-,14+/m1/s1

InChI Key

BNJFXDUGMUFRSZ-CACDNMLQSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/CCCC)[C@@H]1CC(=O)OC1=O

Canonical SMILES

CCCCCC(C=CCCCC)C1CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be achieved through several synthetic routes. One common method involves the reaction of appropriate alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the furanone ring.

    Addition: Addition reactions with electrophiles can occur at the double bonds present in the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furanones.

Scientific Research Applications

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be compared with other similar compounds, such as:

The uniqueness of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- lies in its specific structural features and the resulting chemical reactivity and biological activity, which distinguish it from other furanone derivatives.

Biological Activity

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)-, also known as a derivative of furandione compounds, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C12H18O3
  • Molecular Weight: 210.27 g/mol
  • CAS Number: 5748778

Biological Activity Overview

The biological activities attributed to 2,5-furandione derivatives often include:

  • Antioxidant Properties: These compounds have shown the ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Activity: Some studies indicate effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects: Evidence suggests that these compounds may modulate inflammatory pathways.

The mechanisms through which 2,5-furandione exerts its biological effects may include:

  • Inhibition of Enzymatic Activity: Compounds like 2,5-furandione can inhibit enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling Pathways: These compounds may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.
  • Interaction with Cellular Receptors: Potential binding to specific receptors can lead to altered cellular responses.

Antioxidant Activity

A study demonstrated that derivatives of furandione exhibited significant antioxidant activity in vitro. The compound's ability to reduce lipid peroxidation was highlighted, indicating potential applications in preventing oxidative damage in cells.

Antimicrobial Properties

Research conducted on various strains of bacteria revealed that 2,5-furandione derivatives displayed notable antimicrobial properties. For instance:

  • Staphylococcus aureus : Inhibition was observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : The compound showed a minimum inhibitory concentration (MIC) of 100 µg/mL.

Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with 2,5-furandione significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for this compound in managing inflammatory diseases.

Data Tables

PropertyValue
Chemical FormulaC12H18O3
Molecular Weight210.27 g/mol
CAS Number5748778
Antioxidant ActivityEffective at reducing lipid peroxidation
Antimicrobial ActivityMIC against S. aureus: 50 µg/mL; E. coli: 100 µg/mL
Anti-inflammatory EffectReduced TNF-alpha and IL-6 levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.